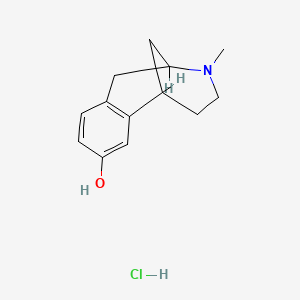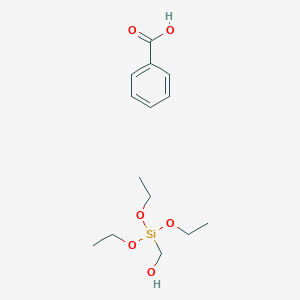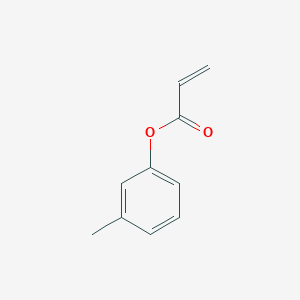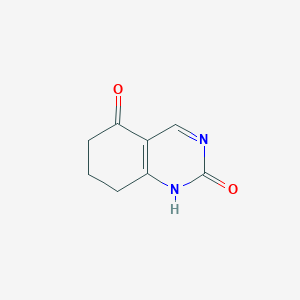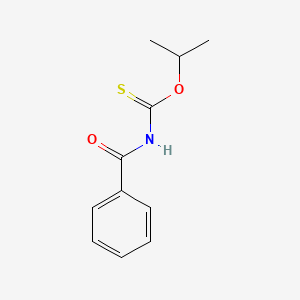![molecular formula C11H18O B14718520 (1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one CAS No. 20536-81-6](/img/structure/B14718520.png)
(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one, also known as (1S)-camphor, is a bicyclic monoterpene ketone. It is a naturally occurring compound found in the wood of the camphor laurel (Cinnamomum camphora) and other related trees. Camphor has a strong, aromatic odor and is widely used in various applications, including medicinal, industrial, and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one can be achieved through several methods. One common method involves the oxidation of borneol, a naturally occurring alcohol, using oxidizing agents such as chromic acid or sodium hypochlorite. The reaction typically takes place under controlled conditions to ensure the selective formation of camphor.
Industrial Production Methods
Industrial production of camphor often involves the steam distillation of camphor laurel wood, followed by purification through sublimation. This method yields high-purity camphor, which is then used in various applications. Additionally, synthetic camphor can be produced from alpha-pinene, a compound derived from turpentine oil, through a series of chemical reactions including isomerization and oxidation.
化学反応の分析
Types of Reactions
(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: Camphor can be further oxidized to form camphoric acid using strong oxidizing agents like nitric acid.
Reduction: Reduction of camphor with reducing agents such as sodium borohydride or lithium aluminum hydride yields borneol or isoborneol.
Substitution: Camphor can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid, chromic acid, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Camphoric acid.
Reduction: Borneol, isoborneol.
Substitution: Various substituted camphor derivatives depending on the nucleophile used.
科学的研究の応用
(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis and as a standard in chiral chromatography.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Used in topical formulations for its analgesic and anti-inflammatory effects.
Industry: Employed in the production of fragrances, flavorings, and as a plasticizer in the manufacture of celluloid.
作用機序
The mechanism of action of (1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. In biological systems, camphor exerts its effects by modulating ion channels, particularly the transient receptor potential (TRP) channels. This modulation leads to analgesic and anti-inflammatory effects. Additionally, camphor’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes.
類似化合物との比較
Similar Compounds
Borneol: A naturally occurring alcohol that can be oxidized to form camphor.
Isoborneol: An isomer of borneol, also a precursor to camphor.
Camphoric Acid: An oxidation product of camphor.
Uniqueness
(1S)-1,4,7,7-Tetramethylbicyclo[2.2.1]heptan-2-one is unique due to its bicyclic structure and the presence of four methyl groups, which contribute to its distinct aromatic odor and chemical reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
20536-81-6 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
(1S)-1,4,7,7-tetramethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H18O/c1-9(2)10(3)5-6-11(9,4)8(12)7-10/h5-7H2,1-4H3/t10?,11-/m1/s1 |
InChIキー |
WHTUSNIUKHUYQX-RRKGBCIJSA-N |
異性体SMILES |
C[C@]12CCC(C1(C)C)(CC2=O)C |
正規SMILES |
CC1(C2(CCC1(C(=O)C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


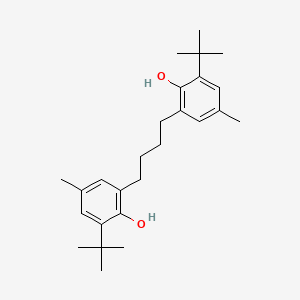
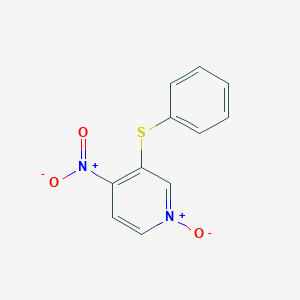

![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
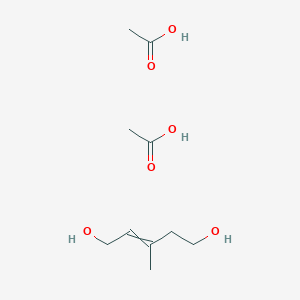
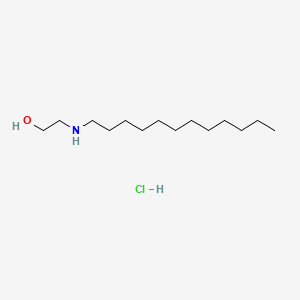
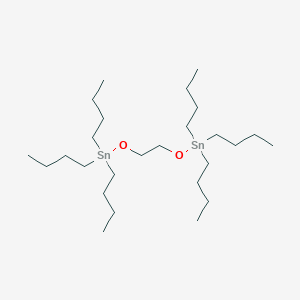
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)

